molecular formula C₁₉H₁₄D₄N₂O₃S B1140506 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione CAS No. 1217211-89-6

5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione

Cat. No. B1140506
CAS RN: 1217211-89-6
M. Wt: 358.45
InChI Key:
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Description

5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione, also known as 5-EETD, is a synthetic molecule that has potential applications in scientific research and laboratory experiments. It is a small molecule that is composed of a five-membered ring with a thiazolidinedione group and an ether group. The molecule is a derivative of the natural compound 5-hydroxyeicosatetraenoic acid (5-HETE), which is a product of the lipoxygenase pathway. 5-EETD has been studied for its potential to serve as a molecular probe for the investigation of cellular processes, as well as its potential applications in drug development.

Mechanism of Action

The mechanism of action of 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been shown to modulate the activity of certain cell cycle regulators, such as p53 and Bcl-2, which may affect cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been shown to modulate the activity of certain cell cycle regulators, such as p53 and Bcl-2, which may affect cell death.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione in laboratory experiments include its small size, low cost, and easy availability. Additionally, it has been shown to be stable in a variety of conditions, including pH, temperature, and light. The limitations of using this compound in laboratory experiments include its potential toxicity, as it has been shown to be toxic to certain cell types. Additionally, its mechanism of action is not fully understood, so the effects of its use may be unpredictable.

Future Directions

For research on 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione include further investigation of its mechanism of action, as well as its potential applications in drug development. Additionally, further research is needed to investigate the potential toxicity of this compound, as well as its potential to modulate the activity of certain cell cycle regulators. Additionally, further research is needed to investigate the potential therapeutic applications of this compound, as well as its potential to be used as a molecular probe for the investigation of various cellular processes.

Synthesis Methods

5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione can be synthesized using a variety of methods, including the reaction of 5-HETE with an alkyl halide in the presence of a base, such as sodium hydroxide or potassium hydroxide. Another method involves the reaction of 5-HETE with an alkyl halide in the presence of an acid, such as sulfuric acid or hydrochloric acid. The reaction of 5-HETE with a sulfonyl chloride in the presence of a base is also a possible synthesis method.

Scientific Research Applications

5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione has been studied for its potential applications in scientific research. It has been used as a molecular probe to investigate various cellular processes, such as signal transduction, gene expression, and cell death. This compound has also been used in drug development, as it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been used to study the effects of cell cycle regulators, such as p53 and Bcl-2, on cell death.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione' involves the reaction of 5-ethyl-2-pyridinol with 4-bromo-2-(2-hydroxyethoxy)benzaldehyde, followed by the reaction of the resulting product with 2,4-thiazolidinedione.", "Starting Materials": [ "5-ethyl-2-pyridinol", "4-bromo-2-(2-hydroxyethoxy)benzaldehyde", "2,4-thiazolidinedione" ], "Reaction": [ "Step 1: 5-ethyl-2-pyridinol is reacted with 4-bromo-2-(2-hydroxyethoxy)benzaldehyde in the presence of a base such as potassium carbonate to form the intermediate product 4-(2-(5-ethyl-2-pyridinyloxy)ethoxy)benzaldehyde.", "Step 2: The intermediate product is then reacted with 2,4-thiazolidinedione in the presence of a catalyst such as piperidine to form the final product '5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione'." ] }

CAS RN

1217211-89-6

Molecular Formula

C₁₉H₁₄D₄N₂O₃S

Molecular Weight

358.45

synonyms

5-[4-[2-(5-Ethylpyridin-2-yl)ethoxy-d4]benzylidene]thiazolidine-2,4-dione; 

Origin of Product

United States

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